N-(2,5-difluorophenyl)propanamide
Description
N-(2,5-Difluorophenyl)propanamide is a fluorinated aromatic amide derivative characterized by a propanamide backbone substituted with a 2,5-difluorophenyl group. Fluorine atoms at the 2- and 5-positions on the phenyl ring likely enhance electronegativity and influence hydrogen bonding, solubility, and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)propanamide |
InChI |
InChI=1S/C9H9F2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
OFDZBWRVSYEGDU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)F)F |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between N-(2,5-difluorophenyl)propanamide and related compounds:
Key Observations :
- Solubility : The diethylamide group in ’s compound increases lipophilicity, whereas the target’s simpler propanamide and fluorine substituents may balance polarity and membrane permeability .
- Steric Bulk : ’s compound features a secondary amine and a larger aromatic system, which could hinder rotational freedom and affect binding interactions in biological systems compared to the target’s planar difluorophenyl group .
Physicochemical Properties
While explicit data for the target compound are unavailable, comparisons with analogs highlight trends:
- Molecular Weight : The target’s estimated molecular weight (~183.16) is lower than analogs in (258.29) and 3 (250.34), suggesting better bioavailability under Lipinski’s rules .
- Acid/Base Behavior: Amino groups in and ’s compounds confer basicity, whereas the target’s fluorinated aromatic ring may stabilize negative charges, influencing solubility and reactivity .
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